molecular formula C28H47NO7 B1235643 Narbomycin CAS No. 6036-25-5

Narbomycin

Cat. No.: B1235643
CAS No.: 6036-25-5
M. Wt: 509.7 g/mol
InChI Key: OXFYAOOMMKGGAI-JLTOUBQASA-N
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Description

Narbomycin (12-deoxypicromycin) is a 14-membered macrolide antibiotic produced by Streptomyces narbonensis . Its molecular formula is C₂₈H₄₇NO₇ (molecular weight: 509.68 g/mol), with key properties including a melting point of 113.5–115°C, optical rotation [α]D²⁰ +68.5° (chloroform), and UV absorption maxima at 225 nm (log ε 4.06) and 286 nm (log ε 2.23) in ethanol . Subcutaneous LD₅₀ in mice is 500 mg/kg, indicating moderate toxicity . This compound serves as a precursor to pikromycin via hydroxylation at the C12 position, catalyzed by the cytochrome P450 enzyme PikC .

Scientific Research Applications

Therapeutic Applications

Antibacterial Activity
Narbomycin exhibits potent antibacterial activity against various Gram-positive bacteria, including strains resistant to other antibiotics such as erythromycin. Studies have shown that certain glycosylated derivatives of this compound demonstrate enhanced antibacterial properties compared to the parent compound. For instance, derivatives substituted with L-rhamnose or 3-O-demethyl-D-chalcose have shown superior activity against Enterococcus faecium and Staphylococcus aureus .

Antitumor Properties
Research indicates that this compound and its derivatives may possess antitumor activities. The ability to modify the sugar moiety of this compound through biosynthetic engineering opens avenues for developing new anticancer agents with improved efficacy .

Biosynthetic Engineering

Glycosylation Modifications
The biosynthesis of this compound involves the incorporation of deoxysugars, which significantly influence its biological activity. Recent advancements in engineering S. venezuelae have enabled the production of various glycosylated derivatives by manipulating the sugar biosynthetic pathways. This approach has resulted in the generation of novel compounds with enhanced pharmacological profiles .

Combinatorial Biosynthesis
Utilizing combinatorial biosynthesis techniques allows researchers to create libraries of this compound analogs. By swapping domains within polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), scientists can explore a wide range of structural modifications that may lead to new antibiotics with unique properties .

Structural Insights and Mechanisms

Mechanistic Studies
Understanding the enzymatic mechanisms involved in this compound biosynthesis is crucial for developing effective derivatives. Studies utilizing X-ray crystallography have elucidated the structural basis for substrate anchoring and active site selectivity in enzymes responsible for this compound production, such as cytochrome P450 PikC . These insights can guide targeted modifications to enhance antibiotic potency.

Case Studies

Study Focus Findings
Lee et al., 2012Glycosylation of this compoundProduced diverse derivatives with improved antibacterial activity against resistant strains .
Grüschow et al., 2014Combinatorial BiosynthesisDeveloped a library of this compound analogs through domain swapping in PKS systems .
Kim et al., 2021Structural AnalysisRevealed key structural features influencing the activity of P450 enzymes in this compound biosynthesis .

Q & A

Q. Basic: What are the established biosynthesis pathways for narbomycin, and what experimental techniques are used to validate them?

This compound, a macrolide antibiotic, is biosynthesized via modular polyketide synthases (PKSs) in Streptomyces species. Key steps include:

  • Chain elongation : PKS modules catalyze sequential condensation of malonyl-CoA extender units .
  • Post-PKS modifications : Hydroxylation by cytochrome P450 enzymes (e.g., PikC) at specific carbon positions (e.g., C-12 hydroxylation converting this compound to pikromycin) .

Validation methods :

  • LC-MS/MS : Quantifies intermediates and final products.
  • Gene knockout studies : Disrupt PKS or P450 genes to observe pathway interruptions .
  • Isotopic labeling : Tracks carbon flux using ¹³C-labeled precursors.

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

Discrepancies often arise due to:

  • Experimental variables : Differences in bacterial strain susceptibility, assay conditions (e.g., pH, temperature), or pharmacokinetic factors in animal models.
  • Data interpretation : Overreliance on MIC (minimum inhibitory concentration) without considering post-antibiotic effects or host immune interactions.

Methodological solutions :

  • Standardized protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial assays.
  • Meta-analysis : Pool data from multiple studies to identify trends, using tools like RevMan for statistical heterogeneity assessment .
  • Mechanistic studies : Use transcriptomics to compare gene expression profiles in this compound-treated vs. untreated models.

Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR identify functional groups and stereochemistry.
  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., C₁₈H₂₉NO₇ for this compound) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 245 nm.

Best practice : Cross-validate results with reference standards from repositories like the NIH Natural Products Atlas.

Q. Advanced: What strategies optimize the enzymatic hydroxylation efficiency of PikC toward this compound in engineered microbial systems?

Key approaches :

  • Directed evolution : Screen PikC mutants for enhanced activity using fluorescence-activated cell sorting (FACS) coupled with substrate analogs.
  • Structural biology : Solve PikC-narbomycin co-crystal structures via X-ray crystallography to identify binding hotspots for rational mutagenesis .
  • Metabolic engineering : Overexpress redox partners (e.g., ferredoxin reductases) to improve electron transfer efficiency .

Experimental design : Include negative controls (e.g., PikC knockout strains) and measure hydroxylation rates via LC-MS.

Q. Basic: How do researchers differentiate this compound from structurally related macrolides like methymycin and pikromycin?

  • Tandem MS fragmentation : Compare diagnostic ions (e.g., m/z 174 for this compound vs. m/z 158 for methymycin).
  • Chromatographic retention times : Use UPLC with a gradient elution system (e.g., 0.1% formic acid in acetonitrile/water).
  • Bioactivity profiling : Test against macrolide-sensitive Streptococcus pneumoniae strains with known resistance mechanisms (e.g., ermB methylation).

Q. Advanced: What computational tools are used to model this compound’s interaction with bacterial ribosomes, and how can these predict resistance mutations?

  • Molecular docking : AutoDock Vina or Schrödinger Maestro to simulate binding to the 50S ribosomal subunit.
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess binding stability under physiological conditions.
  • Machine learning : Train models on known macrolide resistance mutations (e.g., E. coli rrl mutations) to predict this compound-specific hotspots.

Validation : Compare in silico predictions with in vitro susceptibility testing in isogenic mutant strains.

Q. Basic: What in vitro models are appropriate for preliminary assessment of this compound’s antimicrobial activity?

  • Broth microdilution : Determine MICs against ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae) per CLSI guidelines.
  • Time-kill assays : Evaluate bactericidal vs. bacteriostatic effects over 24–48 hours.
  • Biofilm assays : Use Calgary Biofilm Devices to test efficacy against biofilm-embedded bacteria.

Limitations : Complement with in vivo models (e.g., murine infection) to account for host metabolism .

Q. Advanced: How can researchers address challenges in scaling up this compound production for preclinical studies while maintaining yield and purity?

Fermentation optimization :

  • Response Surface Methodology (RSM) : Design experiments to optimize carbon/nitrogen ratios and aeration rates.
  • Precursor feeding : Supplement cultures with propionate or methylmalonyl-CoA precursors.

Downstream processing :

  • Two-phase extraction : Use ethyl acetate/water systems for initial purification.
  • Preparative HPLC : Scale to semi-preparative C18 columns with fraction collection.

Quality control : Validate purity (>95%) via qNMR and endotoxin testing for in vivo applications .

Q. Basic: What are the ethical considerations when designing animal studies to evaluate this compound’s toxicity?

  • 3Rs compliance : Replace (use in vitro models where possible), Reduce (minimize sample size via power analysis), Refine (e.g., use non-invasive imaging) .
  • IACUC approval : Submit detailed protocols addressing pain management and humane endpoints.
  • Data transparency : Report negative results to avoid publication bias.

Q. Advanced: How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate this compound’s off-target effects in eukaryotic cells?

Workflow :

Untargeted metabolomics : LC-MS/MS to identify dysregulated metabolites in treated human cell lines (e.g., HepG2).

Proteomics : TMT-labeled quantitative analysis to detect changes in stress-response proteins (e.g., HSP70).

Pathway enrichment : Use tools like MetaboAnalyst or STRING to map affected pathways (e.g., oxidative phosphorylation).

Validation : CRISPR-Cas9 knockout of candidate genes to confirm mechanistic links.

Comparison with Similar Compounds

Structural and Functional Analogues

Narbomycin is compared with three structurally related macrolides: YC-17 (12-membered), methymycin, and neomethymycin (Table 1).

Table 1. Structural and Functional Comparison of this compound and Analogues

Compound Ring Size Molecular Formula Hydroxylation Site(s) Key Product(s) Binding Affinity (KD, μM) PikC Interaction Residues
This compound 14 C₂₈H₄₇NO₇ C12 Pikromycin 7.2 ± 0.5 Glu-85, Asp-50
YC-17 12 C₂₇H₄₅NO₇ C10, C12 Methymycin, Neomethymycin 3.1 ± 0.3 Glu-94, Asp-50
Methymycin 12 C₂₇H₄₅NO₈ Pre-hydroxylated N/A N/A N/A
Neomethymycin 12 C₂₇H₄₅NO₈ Pre-hydroxylated N/A N/A N/A

Key Observations:

Ring Size and Hydroxylation Specificity :

  • This compound (14-membered) undergoes hydroxylation at C12, while YC-17 (12-membered) is hydroxylated at C10 or C12 . This difference is dictated by the positioning of the macrolide relative to PikC's heme iron, influenced by ring size and desosamine anchoring .
  • The 14-membered ring of this compound positions C12 closer to the heme, whereas YC-17's smaller ring allows dual hydroxylation at C10 and C12 .

Desosamine Anchoring and Binding Affinity: Both compounds require the desosamine sugar for PikC binding. Non-glycosylated precursors (e.g., narbonolide) exhibit >10-fold lower affinity . YC-17 binds PikC 2.3× more tightly than this compound (KD = 3.1 vs. 7.2 μM), attributed to stronger interactions between its desosamine and Glu-94 . Mutations in PikC (e.g., D50N) enhance binding for both substrates but disproportionately benefit YC-17 (4× vs. 1.3× improvement for this compound) .

Catalytic Efficiency and Mutant Phenotypes: The D50N mutation increases this compound hydroxylation by accelerating the initial binding step (pseudo-first-order rate constant: 2× faster than wild-type) . E85Q and E94Q mutations reduce activity by >90% for this compound and YC-17, respectively, confirming residue-specific roles in substrate recognition .

Structural Flexibility of PikC :

  • PikC adopts open (substrate-free) and closed (substrate-bound) conformations. This compound binding stabilizes a closed state with desosamine in a "buried pocket" involving Glu-85, while YC-17 utilizes a "transient pocket" with Glu-94 .
  • Crystallography reveals biphasic desosamine positioning in this compound-bound PikC, with 25% of molecules in an alternative conformation .

Properties

CAS No.

6036-25-5

Molecular Formula

C28H47NO7

Molecular Weight

509.7 g/mol

IUPAC Name

(3R,5R,6S,7S,9R,11E,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione

InChI

InChI=1S/C28H47NO7/c1-10-23-15(2)11-12-22(30)16(3)13-17(4)26(19(6)24(31)20(7)27(33)35-23)36-28-25(32)21(29(8)9)14-18(5)34-28/h11-12,15-21,23,25-26,28,32H,10,13-14H2,1-9H3/b12-11+/t15-,16-,17+,18-,19+,20-,21+,23-,25-,26+,28+/m1/s1

InChI Key

OXFYAOOMMKGGAI-JLTOUBQASA-N

SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C

Isomeric SMILES

CC[C@@H]1[C@@H](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)C

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C

Synonyms

narbomycin

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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